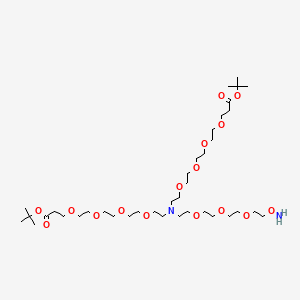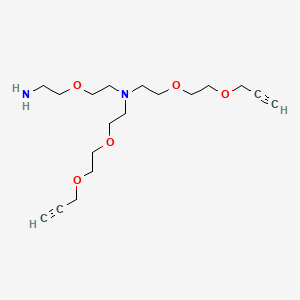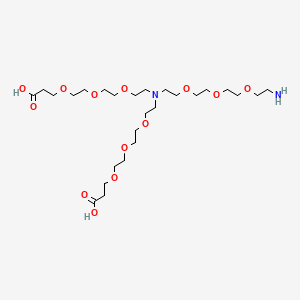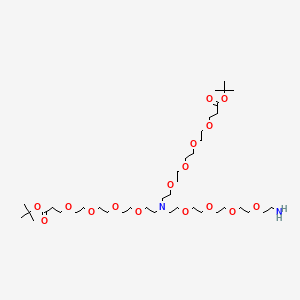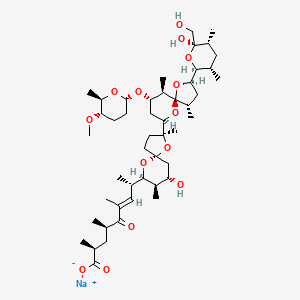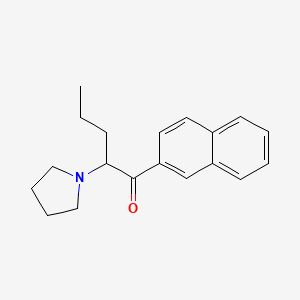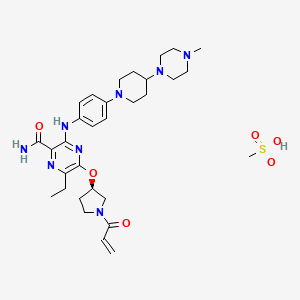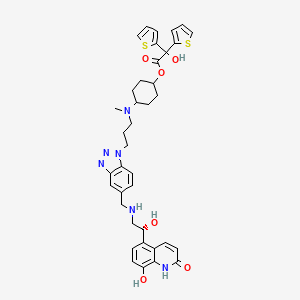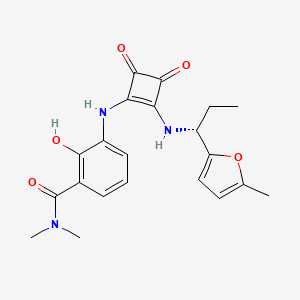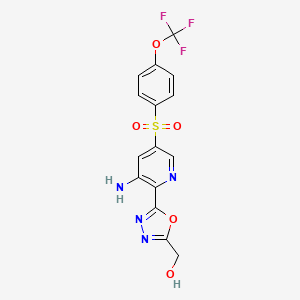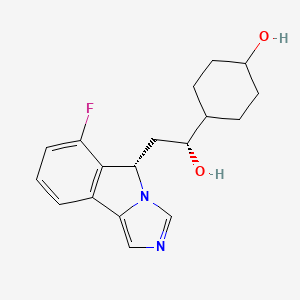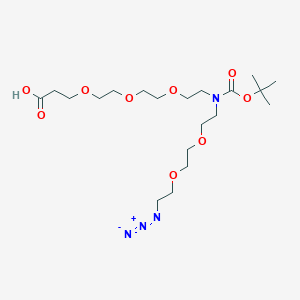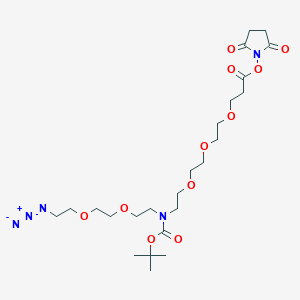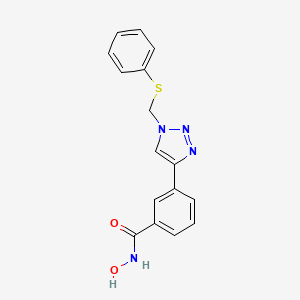
NCC-149
Vue d'ensemble
Description
NCC-149 est un inhibiteur sélectif de l'histone désacétylase 8 (HDAC8). Les histone désacétylases sont des enzymes impliquées dans l'élimination des groupes acétyle des résidus lysine des protéines histones, conduisant à la condensation de la chromatine et à la répression transcriptionnelle. HDAC8, un membre de la classe I des histone désacétylases, a été impliqué dans diverses maladies, notamment le cancer, les troubles neurologiques et les maladies fibrotiques .
Applications De Recherche Scientifique
NCC-149 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: this compound has shown efficacy in inhibiting the growth of T-cell lymphoma and leukemia cells.
Neurological Disorders: The compound has been studied for its potential in treating neurological conditions by modulating the expression of neuronal markers.
Fibrotic Diseases: this compound has been investigated for its role in reducing fibrosis by inhibiting HDAC8 activity.
Epigenetic Studies: The compound is used as a tool to study the role of HDAC8 in epigenetic regulation and gene expression.
Mécanisme D'action
Mode of Action
NCC-149 interacts with HDAC8, inhibiting its function . It is suggested that selective inhibitors like this compound target specific structural features of the hdac8 active site .
Biochemical Pathways
HDAC8 is involved in various biochemical pathways, including those related to gene expression and protein function . By inhibiting HDAC8, this compound can affect these pathways and their downstream effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
In vitro studies have shown that cells treated with an HDAC8-selective inhibitor like this compound showed smaller embryoid bodies (EBs) than non-treated cells, as well as reduced expression levels of the neuronal marker, NeuN . This suggests that this compound may have a role in regulating neural differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air quality, housing conditions, and social environment can impact health outcomes and overall wellbeing . .
Analyse Biochimique
Biochemical Properties
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide plays a crucial role in biochemical reactions by selectively inhibiting HDAC8. HDAC8 is an enzyme involved in the removal of acetyl groups from histone proteins, which affects chromatin structure and gene expression. By inhibiting HDAC8, NCC-149 can modulate gene expression and influence various cellular processes. The compound interacts with HDAC8 by binding to its active site, thereby preventing the deacetylation of histone proteins .
Cellular Effects
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide has been shown to have significant effects on various types of cells and cellular processes. In P19 cells, this compound reduces the expression levels of the neuronal marker NeuN and decreases cell proliferation . Additionally, the compound induces cell cycle arrest at the G2/M phase and reduces the size of embryoid bodies in a dose-dependent manner . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide involves its selective inhibition of HDAC8. By binding to the active site of HDAC8, this compound prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression . This inhibition results in the downregulation of specific genes, such as cyclin A2 and cyclin B1, which are involved in cell cycle regulation . Additionally, the compound’s selective inhibition of HDAC8 over other HDAC isoforms contributes to its specificity and reduced side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on HDAC8 for extended periods, leading to sustained changes in gene expression and cellular processes . The compound’s stability in different solvents and storage conditions can affect its efficacy .
Dosage Effects in Animal Models
The effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC8 and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with HDAC8, an enzyme that plays a key role in the deacetylation of histone proteins . By inhibiting HDAC8, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular processes and gene expression .
Transport and Distribution
The transport and distribution of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of HDAC8 suggests that it may be preferentially localized to regions with high HDAC8 activity . Additionally, the compound’s solubility and stability in different solvents can affect its distribution and accumulation within cells .
Subcellular Localization
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is primarily localized in the nucleus, where it exerts its inhibitory effects on HDAC8 . The compound’s ability to target the nucleus is likely due to its interactions with nuclear transport proteins and its affinity for HDAC8. This subcellular localization is crucial for its role in modulating gene expression and chromatin structure .
Méthodes De Préparation
La synthèse de NCC-149 implique un processus en plusieurs étapes. Le composé est généralement synthétisé en utilisant une approche de chimie click, qui implique la réaction d'un azide avec un alcyne pour former un cycle triazole. La voie de synthèse et les conditions réactionnelles spécifiques pour this compound sont les suivantes :
Étape 1: Préparation du précurseur azide.
Étape 2: Préparation du précurseur alcyne.
Étape 3: Réaction de click entre les précurseurs azide et alcyne pour former le cycle triazole.
Étape 4: Fonctionnalisation du cycle triazole pour obtenir this compound.
Analyse Des Réactions Chimiques
NCC-149 subit diverses réactions chimiques, principalement impliquant son interaction avec HDAC8. Le composé agit comme un inhibiteur en se liant au site actif de HDAC8, empêchant la désacétylation des protéines histones . Les principales réactions et conditions sont les suivantes:
Inhibition de HDAC8: this compound se lie à l'ion zinc dans le site actif de HDAC8, bloquant son activité enzymatique.
Arrêt du cycle cellulaire: This compound induit un arrêt du cycle cellulaire en phase G2/M, entraînant une diminution de l'expression des gènes de la cycline A2 et de la cycline B1.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Recherche sur le cancer: this compound a montré son efficacité dans l'inhibition de la croissance des cellules de lymphome T et de leucémie.
Troubles neurologiques: Le composé a été étudié pour son potentiel dans le traitement des affections neurologiques en modulant l'expression des marqueurs neuronaux.
Maladies fibrotiques: this compound a été étudié pour son rôle dans la réduction de la fibrose en inhibant l'activité de HDAC8.
Études épigénétiques: Le composé est utilisé comme un outil pour étudier le rôle de HDAC8 dans la régulation épigénétique et l'expression des gènes.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement HDAC8. Le mécanisme implique la liaison de this compound au site actif de HDAC8, où il interagit avec l'ion zinc, empêchant la désacétylation des protéines histones . Cette inhibition conduit à l'accumulation d'histones acétylées, entraînant une relaxation de la chromatine et une augmentation de l'expression des gènes. Les cibles moléculaires et les voies impliquées comprennent la régulation des gènes du cycle cellulaire et des marqueurs neuronaux .
Comparaison Avec Des Composés Similaires
NCC-149 est unique parmi les inhibiteurs de HDAC8 en raison de sa haute sélectivité et de sa puissance. Des composés similaires incluent PCI-34051, qui cible également HDAC8 mais avec des profils de sélectivité différents . La singularité de this compound réside dans sa capacité à inhiber sélectivement HDAC8 sans affecter les autres isoformes de l'histone désacétylase, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de HDAC8 et les applications thérapeutiques .
Composés similaires
PCI-34051: Un autre inhibiteur sélectif de HDAC8 avec un profil de sélectivité différent.
Inhibiteurs de HDAC8: Divers autres composés ciblant HDAC8 avec des degrés variables de sélectivité et de puissance.
Propriétés
IUPAC Name |
N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPIZJGSLWDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693446 | |
| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316652-41-1 | |
| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?
A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that this compound acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with this compound in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of this compound in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.
Q2: How was this compound discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?
A2: this compound, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of this compound derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent this compound molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.
Q3: What is the significance of developing selective HDAC8 inhibitors like this compound?
A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While this compound demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes this compound a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


